Chlorodiisopropylsilane
Overview
Description
Chlorodiisopropylsilane is a useful research compound. Its molecular formula is C6H14ClSi and its molecular weight is 149.71 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Environmental and Industrial Applications
Chlorodiisopropylsilane has shown significant promise in environmental and industrial applications. For instance, mesoporous silica materials with functionalized organic monolayers, including those derived from this compound, have been synthesized for environmental remediation. These materials are extremely efficient in removing heavy metals like mercury from waste streams, showcasing a distribution coefficient up to 340,000. The stability and potential for regeneration and reuse of these materials highlight their applicability in environmental and industrial contexts (Feng et al., 1997).
2. Biomedical Applications
In biomedical science, this compound plays a crucial role, particularly in drug delivery systems. It has been utilized in the development of pH-sensitive silica nanoparticles for oral delivery of insulin. These nanoparticles show promise for enhanced drug delivery with controlled release, retaining the biological activity of insulin. The modification of mesoporous silica nanoparticles with 3-Chloropropyltrimethoxysilane, a derivative of this compound, has been instrumental in achieving these results (Mahkam, 2011).
3. Dental Applications
In dentistry, this compound-related compounds have been incorporated into dental restorations to enhance their antimicrobial performance. The combination of mesoporous silica nanoparticles and Polydimethylsiloxane (PDMS), where the nanoparticles are used to encapsulate antibacterial agents, shows high encapsulation efficiency and a controlled, stable release rate of the antimicrobial agent. This novel method is expected to be effective against bacteria not directly in contact with the surface, providing a significant advancement in dental material science (Mai et al., 2019).
4. Material Science
This compound is also utilized in improving the properties of materials like polyurethane. For instance, the use of silane treatment, such as with 3-chloropropyltrimethoxysilane, has shown to enhance the mechanical properties of polyurethane/water glass grouting materials. This treatment improves the distribution of water glass in the matrix, increasing the crosslinking density and thus the mechanical properties of the composites. The introduction of silane in these materials has improved their compressive property, fracture toughness, and flexural strength (Zhenglong et al., 2016).
Mechanism of Action
Target of Action
Diisopropylchlorosilane, also known as Chlorodiisopropylsilane or Silane, chlorobis(1-methylethyl)-, is primarily used as a reagent in organic synthesis . Its primary targets are β-hydroxy esters and β-hydroxy ketones .
Mode of Action
The mode of action of Diisopropylchlorosilane involves the formation of new carbon-silicon bonds . It reacts with β-hydroxy esters and β-hydroxy ketones to form β-diisopropylsilyloxy esters . This reaction is a part of the process known as hydrosilylation .
Biochemical Pathways
The biochemical pathways affected by Diisopropylchlorosilane are those involving the reduction of ester groups to the aldehyde oxidation level . This is achieved through intramolecular hydrosilylation within β-diisopropylsilyloxy esters .
Result of Action
The result of Diisopropylchlorosilane’s action is the reduction of ester groups to the aldehyde oxidation level . This is achieved through the formation of β-diisopropylsilyloxy esters .
Action Environment
The action of Diisopropylchlorosilane can be influenced by environmental factors such as the presence of other reagents, temperature, and pressure. For instance, it’s known to react with alcohols, ammonia, and water . Therefore, the environment in which Diisopropylchlorosilane is used must be carefully controlled to ensure its efficacy and stability.
Properties
InChI |
InChI=1S/C6H14ClSi/c1-5(2)8(7)6(3)4/h5-6H,1-4H3 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGSUJBNDAWQLST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40883814 | |
Record name | Silane, chlorobis(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40883814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2227-29-4 | |
Record name | Chlorodiisopropylsilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002227294 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silane, chlorobis(1-methylethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Silane, chlorobis(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40883814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | chloro-di(propan-2-yl)silicon | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHLORODIISOPROPYLSILANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DVG177547J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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